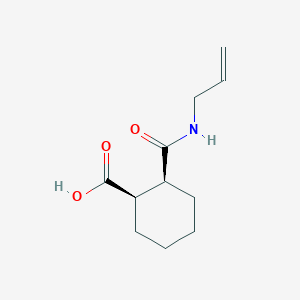
(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a carboxylic acid and a prop-2-enylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Addition of the Prop-2-enylcarbamoyl Group: This step involves the reaction of the cyclohexane-1-carboxylic acid with prop-2-enylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the prop-2-enylcarbamoyl group.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid: A similar compound with two carboxylic acid groups instead of a carboxylic acid and a prop-2-enylcarbamoyl group.
Carbonic acid, eicosyl prop-1-en-2-yl ester: Another compound with a similar ester structure.
Uniqueness
(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid and a prop-2-enylcarbamoyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
17716-08-4 |
|---|---|
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(1R,2S)-2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
SLRAUCUDDYGPJP-DTWKUNHWSA-N |
Isomerische SMILES |
C=CCNC(=O)[C@H]1CCCC[C@H]1C(=O)O |
Kanonische SMILES |
C=CCNC(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



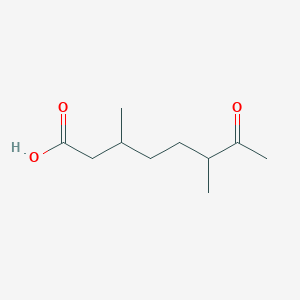

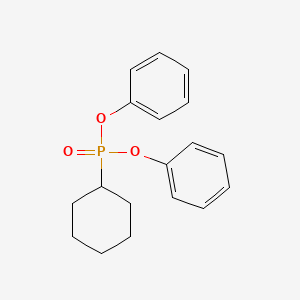


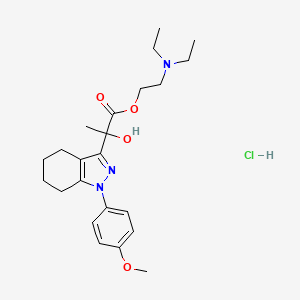
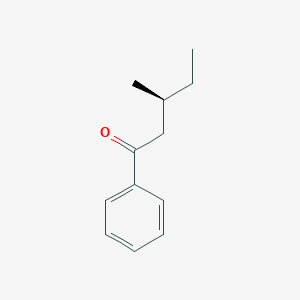
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)
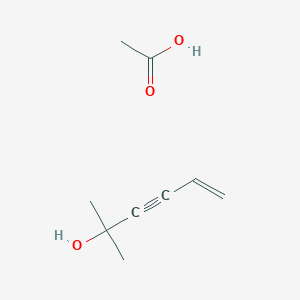
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
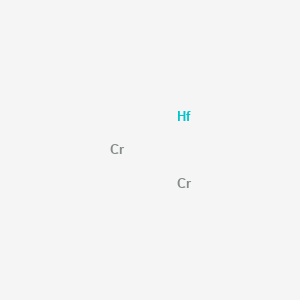
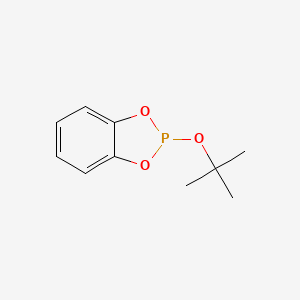
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
